molecular formula C21H22N2O B6120023 N,N-diethyl-2-(4-methylphenyl)quinoline-4-carboxamide

N,N-diethyl-2-(4-methylphenyl)quinoline-4-carboxamide

Cat. No.: B6120023
M. Wt: 318.4 g/mol
InChI Key: UFWNIBKHXKWOEQ-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(4-methylphenyl)quinoline-4-carboxamide: is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of a quinoline core substituted with a diethylamino group and a 4-methylphenyl group at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N,N-diethyl-2-(4-methylphenyl)quinoline-4-carboxamide typically begins with the preparation of the quinoline core. This can be achieved through various methods, including the Pfitzinger reaction, Skraup synthesis, or Friedländer synthesis.

    Reaction Conditions: The quinoline core is then functionalized by introducing the diethylamino and 4-methylphenyl groups. This can be done through nucleophilic substitution reactions, where appropriate reagents and catalysts are used to achieve the desired substitution pattern.

    Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-diethyl-2-(4-methylphenyl)quinoline-4-carboxamide can undergo oxidation reactions, leading to the formation of quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield various reduced forms, such as tetrahydroquinolines. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced with other functional groups. Reagents like alkyl halides or acyl chlorides are commonly employed.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinolines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: N,N-diethyl-2-(4-methylphenyl)quinoline-4-carboxamide can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

    Material Science: This compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology and Medicine:

Industry:

    Dyes and Pigments: The compound’s quinoline core makes it suitable for use in the synthesis of dyes and pigments with desirable properties.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, the compound may interfere with cell division processes, leading to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

  • N,N-diethyl-2-(3-methylphenyl)quinoline-4-carboxamide
  • N,N-diethyl-2-(4-chlorophenyl)quinoline-4-carboxamide
  • N,N-diethyl-2-(4-methoxyphenyl)quinoline-4-carboxamide

Comparison:

  • N,N-diethyl-2-(4-methylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different levels of activity in antibacterial and anticancer assays, highlighting the importance of the substituent’s nature and position on the quinoline core.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N,N-diethyl-2-(4-methylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-4-23(5-2)21(24)18-14-20(16-12-10-15(3)11-13-16)22-19-9-7-6-8-17(18)19/h6-14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWNIBKHXKWOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70980360
Record name N,N-Diethyl-2-(4-methylphenyl)quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70980360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6379-56-2
Record name N,N-Diethyl-2-(4-methylphenyl)quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70980360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1.6M solution of butyllithium in hexane (22.5 ml) is added, at ambient temperature and under a nitrogen atmosphere, to diethylamine (5.5 ml) in anhydrous tetrahydrofuran (50 ml). After stirring for 15 minutes, the mixture is cooled to 0° C. and ethyl 2-(4-methylphenyl)-quinoline-4-carboxylate (5.25 g) is then introduced slowly. The mixture is stirred for 2 hours at ambient temperature. Acetic acid is then added slowly, at ambient temperature and with stirring, until decolouration takes place and a yellow solution is obtained. Water (100 ml) is then added, the tetrahydrofuran is evaporated off under reduced pressure and the residue is extracted with ethyl acetate (3×100 ml). The organic phase is washed with water, dried over magnesium sulphate and evaporated under reduced pressure. The residue is chromatographed on silica gel with a cyclohexane/ethyl acetate mixture (80/20) as the eluant. After recrystallisation from isopropyl ether of the crude product isolated in this way, N,N-diethyl-2-(4-methylphenyl)-quinoline-4-carboxamide (1.1 g), melting at 145° C., is obtained.
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